

A Spectroscopic Investigation of 4-Methyl-2-octyn-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-2-octyn-4-ol

CAS No.: 74514-59-3

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Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. **4-Methyl-2-octyn-4-ol**, a tertiary alkynol, presents a unique combination of functional groups—a hydroxyl group and a carbon-carbon triple bond—that offer potential for diverse chemical transformations. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the characterization of its reaction products. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methyl-2-octyn-4-ol**, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

4-Methyl-2-octyn-4-ol possesses a chiral center at the carbon bearing the hydroxyl group (C4). This structural feature, along with the rigidity of the alkyne moiety, dictates the magnetic and vibrational environments of its constituent atoms, giving rise to a distinct spectroscopic fingerprint. The following sections will dissect the predicted spectra, explaining the causality

behind the expected chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. For **4-Methyl-2-octyn-4-ol**, we anticipate a spectrum revealing seven distinct proton signals, each with a characteristic chemical shift, integration, and multiplicity.

Expected ¹H NMR Data:

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1 (CH ₃)	~1.8-2.0	Singlet	3H
H-5 (CH ₂)	~1.5-1.7	Multiplet	2H
H-6 (CH ₂)	~1.3-1.5	Multiplet	2H
H-7 (CH ₂)	~1.2-1.4	Multiplet	2H
H-8 (CH ₃)	~0.9	Triplet	3H
4-CH ₃	~1.5	Singlet	3H
4-OH	Variable	Singlet (broad)	1H

Interpretation and Rationale:

- **Alkyne Methyl (H-1):** The protons of the methyl group attached to the alkyne (C-1) are expected to resonate as a singlet in the range of 1.8-2.0 ppm. The deshielding effect of the sp-hybridized carbons of the alkyne shifts this signal downfield compared to a typical alkyl methyl group.^[1]
- **Butyl Chain (H-5, H-6, H-7, H-8):** The protons on the butyl chain will exhibit complex splitting patterns due to coupling with adjacent methylene groups. The terminal methyl group (H-8) is anticipated to appear as a triplet around 0.9 ppm due to coupling with the H-7 methylene

protons. The methylene groups (H-5, H-6, H-7) will appear as overlapping multiplets in the upfield region of the spectrum.

- Tertiary Methyl (4-CH₃): The methyl group attached to the chiral center (C-4) will appear as a singlet around 1.5 ppm. Its proximity to the electronegative oxygen atom causes a downfield shift.
- Hydroxyl Proton (4-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may not show coupling to other protons due to rapid exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. We predict nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum of **4-Methyl-2-octyn-4-ol**, corresponding to the nine carbon atoms in unique chemical environments.

Expected ¹³C NMR Data:

Carbon Assignment	Chemical Shift (δ, ppm)
C-1 (CH ₃)	~3-5
C-2 (C≡)	~80-90
C-3 (≡C)	~85-95
C-4 (C-OH)	~65-75
C-5 (CH ₂)	~40-50
C-6 (CH ₂)	~25-35
C-7 (CH ₂)	~20-30
C-8 (CH ₃)	~14
4-CH ₃	~28-35

Interpretation and Rationale:

- Alkyne Carbons (C-2, C-3): The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm.[2][3] The specific shifts of C-2 and C-3 will be influenced by the neighboring substituents.
- Carbinol Carbon (C-4): The carbon atom bonded to the hydroxyl group (C-4) is expected to appear in the range of 65-75 ppm. The electronegative oxygen atom causes a significant downfield shift.[3]
- Alkyl Carbons: The remaining sp³-hybridized carbons of the butyl chain and the methyl group at C-4 will appear in the upfield region of the spectrum, with the terminal methyl carbon (C-8) being the most shielded at around 14 ppm.[2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of **4-Methyl-2-octyn-4-ol** will be characterized by distinct absorption bands corresponding to the O-H, C-H, and C≡C bonds.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (sp ³)	2850-3000	Medium-Strong
C≡C stretch (internal alkyne)	2100-2260	Weak to Medium
C-O stretch (tertiary alcohol)	1100-1200	Medium

Interpretation and Rationale:

- O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group's O-H stretching vibration.[4][5][6] The broadness is a result of intermolecular hydrogen bonding.

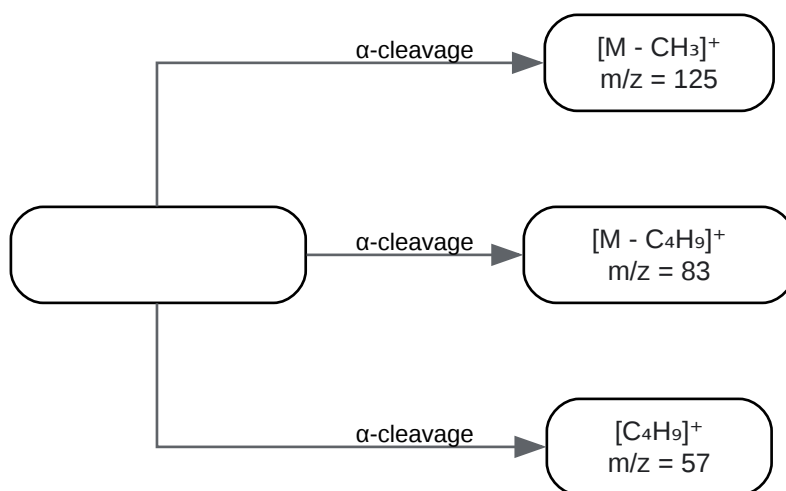
- C-H Stretch: The absorptions in the 2850-3000 cm^{-1} range are due to the stretching vibrations of the sp^3 -hybridized C-H bonds in the methyl and methylene groups.[7][8]
- C≡C Stretch: A weak to medium intensity absorption is expected in the 2100-2260 cm^{-1} region, characteristic of the carbon-carbon triple bond stretch in an internal alkyne.[1][7][9] Symmetrically substituted alkynes may show a very weak or absent C≡C stretch.
- C-O Stretch: The stretching vibration of the C-O bond in the tertiary alcohol will likely appear in the 1100-1200 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For **4-Methyl-2-octyn-4-ol** (Molecular Weight: 140.22 g/mol), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) and several characteristic fragment ions.

Predicted Fragmentation Pathways:

The fragmentation of **4-Methyl-2-octyn-4-ol** will likely be initiated by the ionization of the lone pair electrons on the oxygen atom, followed by cleavage of adjacent bonds.



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Key Fragmentation Pathways in Mass Spectrometry

Interpretation and Rationale:

- Molecular Ion (M^+): A peak at $m/z = 140$ corresponding to the molecular ion is expected, although it may be weak due to the facile fragmentation of the tertiary alcohol.
- α -Cleavage: The most prominent fragmentation pathway for tertiary alcohols is α -cleavage, the breaking of a bond to the carbon bearing the hydroxyl group.
 - Loss of a Methyl Group: Cleavage of the C4-CH₃ bond will result in a fragment ion at $m/z = 125$.
 - Loss of a Butyl Group: Cleavage of the C4-C5 bond will lead to the formation of a resonance-stabilized oxonium ion at $m/z = 83$, which is expected to be a major peak. The corresponding butyl radical will not be observed, but the butyl cation at $m/z = 57$ may be present.
- Dehydration: Loss of a water molecule ($M - 18$) is a common fragmentation pathway for alcohols, which would result in a peak at $m/z = 122$.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methyl-2-octyn-4-ol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

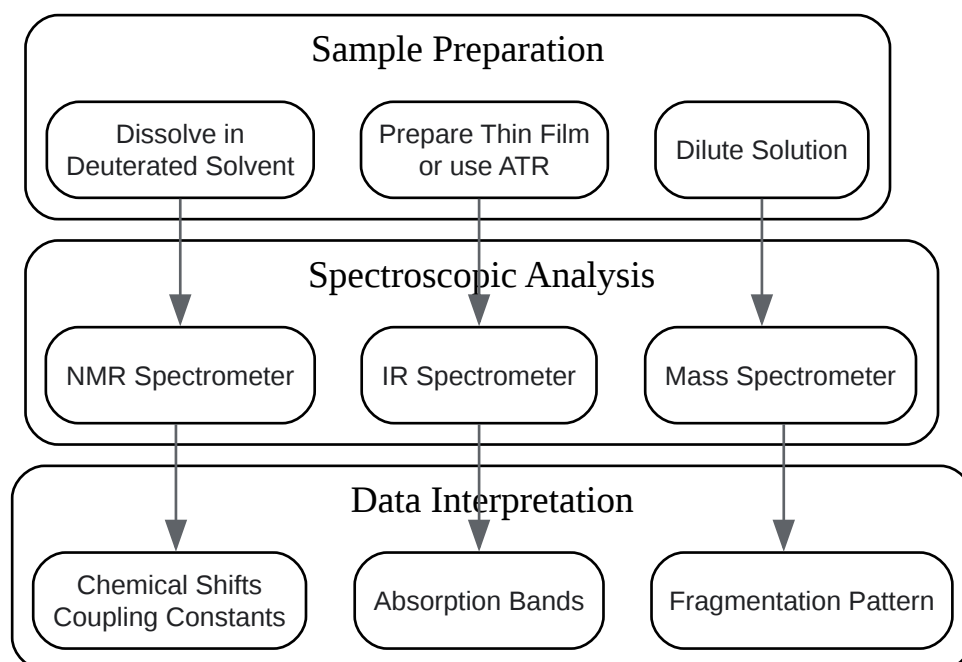
- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used.

- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.



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General Workflow for Spectroscopic Analysis

Conclusion

The comprehensive spectroscopic analysis of **4-Methyl-2-octyn-4-ol**, as detailed in this guide, provides a robust framework for its unambiguous identification and characterization. The

predicted NMR, IR, and MS data, grounded in fundamental principles and supported by established spectral correlations, offer a reliable reference for researchers in organic synthesis and medicinal chemistry. By understanding the interplay between molecular structure and spectroscopic output, scientists can confidently advance their research and development endeavors.

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